4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
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Overview
Description
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which is further connected to a piperidine ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine
- Thiophene-Linked 1,2,4-Triazoles
- 2,4-Disubstituted Thiazoles
Uniqueness
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is unique due to its specific structural features, such as the methoxyphenyl group and the thiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry .
Properties
Molecular Formula |
C15H18N2OS |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H18N2OS/c1-18-14-5-3-2-4-12(14)13-10-19-15(17-13)11-6-8-16-9-7-11/h2-5,10-11,16H,6-9H2,1H3 |
InChI Key |
OWRIBNXERSFIDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3 |
Origin of Product |
United States |
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